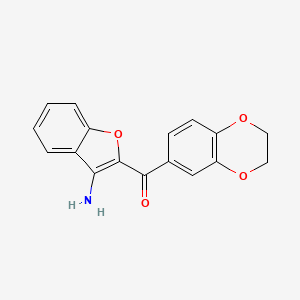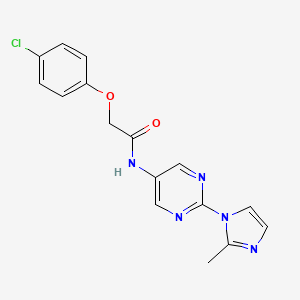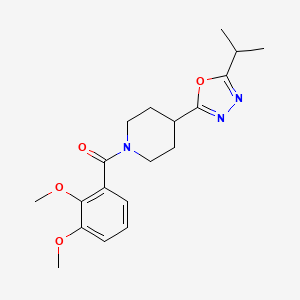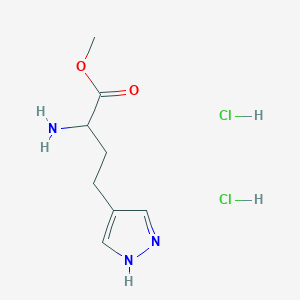
1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea” is a complex organic molecule. It contains a urea group, a tetrazole group, and methoxyphenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The methoxyphenyl groups are aromatic rings with a methoxy group (-OCH3) attached. The tetrazole group is a five-membered ring containing four nitrogen atoms and one carbon atom. The urea group consists of a carbonyl group (C=O) attached to two amine groups (-NH2) .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The tetrazole group is known to participate in various reactions, often acting as a bioisostere for carboxylic acid groups in medicinal chemistry . The urea group can also participate in a variety of reactions, often involving the breaking and forming of the C-N bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. For example, the presence of multiple nitrogen atoms could potentially result in hydrogen bonding, influencing properties like solubility and melting point .
Applications De Recherche Scientifique
Anticancer Properties
The compound exhibits promising anticancer activity. Researchers have investigated its effects on tumor cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Further studies explore its mechanism of action, potential targets, and synergistic effects with existing chemotherapeutic agents .
Cardiovascular Applications
1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has shown vasodilatory effects, making it relevant for cardiovascular research. It may modulate blood pressure and improve endothelial function. Investigations into its impact on hypertension, atherosclerosis, and ischemic heart disease are ongoing .
Neuroprotection
The compound’s neuroprotective properties have attracted interest. Studies suggest it could mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Researchers explore its potential in treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
Anti-Inflammatory Activity
1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea exhibits anti-inflammatory effects. Investigations focus on its impact on cytokine production, NF-κB signaling, and modulation of immune responses. Applications may extend to inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Potential
Preliminary studies indicate that the compound possesses antimicrobial properties. Researchers explore its efficacy against bacteria, fungi, and parasites. Applications could include novel antimicrobial agents or adjuvants to existing therapies .
Metabolic Disorders
1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea may impact metabolic pathways. Investigations focus on glucose homeostasis, lipid metabolism, and insulin sensitivity. Potential applications lie in managing diabetes and obesity-related complications .
These six areas highlight the diverse research avenues for this compound. Keep in mind that ongoing studies may uncover additional applications, making it an exciting subject for scientific exploration. 🌱🔬 .
Orientations Futures
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4/c1-26-14-7-5-13(6-8-14)24-17(21-22-23-24)11-19-18(25)20-12-4-9-15(27-2)16(10-12)28-3/h4-10H,11H2,1-3H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYPNCFEIXWHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2624015.png)

![4-(4-Bromophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B2624019.png)






![[4-(4-Fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone](/img/structure/B2624034.png)
![N-(3,5-dimethylphenyl)-3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2624035.png)


![7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2624038.png)